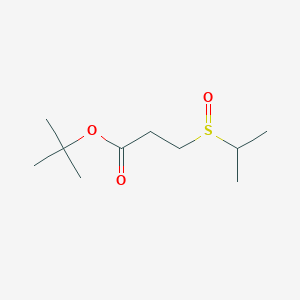![molecular formula C14H18O4 B14195051 3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-35-1](/img/structure/B14195051.png)
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a furofuran ring system, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts alkylation of a furan derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate specific enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and binding affinities provide insights into its biological activities and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butylcarbazole: A related compound with similar structural features but different reactivity and applications.
3,6-Di-tert-butyl-9H-carbazole: Another similar compound used in organic electronics and materials science.
Uniqueness
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione is unique due to its furofuran ring system and the presence of two tert-butyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
918413-35-1 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1,4-ditert-butylfuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C14H18O4/c1-13(2,3)9-7-8(12(16)17-9)10(14(4,5)6)18-11(7)15/h1-6H3 |
InChI-Schlüssel |
MGVRGXACAJTMPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2C(=C(OC2=O)C(C)(C)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
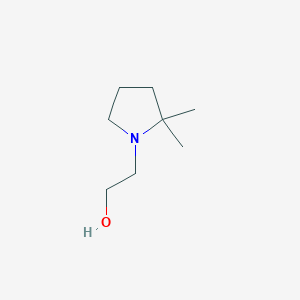
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
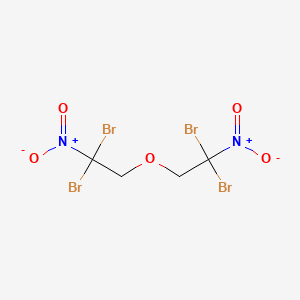
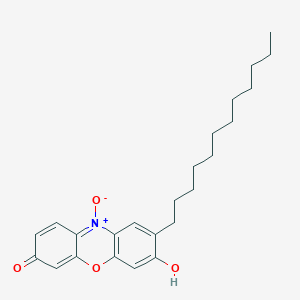
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
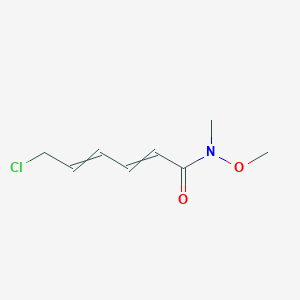
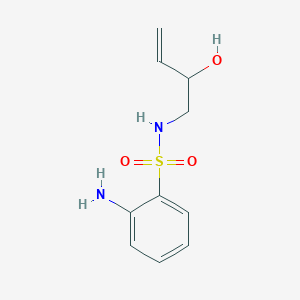
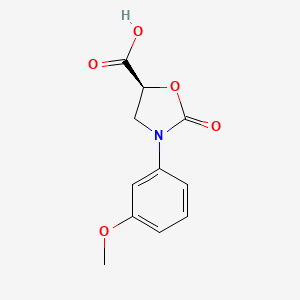
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
